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molecular formula C8H9NO2 B148808 1,3-Dimethyl-2-nitrobenzene CAS No. 81-20-9

1,3-Dimethyl-2-nitrobenzene

Cat. No. B148808
M. Wt: 151.16 g/mol
InChI Key: HDFQKJQEWGVKCQ-UHFFFAOYSA-N
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Patent
US08642768B2

Procedure details

To 1,3-dimethyl-2-nitro-benzene (68.5 g, 453.2 mmol) is added sulfuric acid (27.2 mL, 510 mmol), acetic acid (543.8 mL, 9.49 mol), iodine (46 g, 181.3 mmol) and HIO4 (91.9 g, 403.3 mmol). The reaction is heated to 90° C. for 7 days. The reaction mixture is cooled to ambient temperature and water (500 mL) is added. The resulting solid is collected by filtration and washed with cold water. The solid is dried under reduced pressure at 45° C. overnight to afford the title compound as a yellow solid (119 g, 95%). 1H NMR (300.16 MHz, CDCl3): δ 7.80 (d, J=8.2 Hz, 1H), 6.85 (d, J=8.2 Hz, 1H), 2.37 (s, 3H), 2.23 (s, 3H).
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
27.2 mL
Type
reactant
Reaction Step One
Quantity
543.8 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
[Compound]
Name
HIO4
Quantity
91.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[N+:9]([O-:11])=[O:10].S(=O)(=O)(O)O.C(O)(=O)C.[I:21]I>O>[I:21][C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([N+:9]([O-:11])=[O:10])[C:4]=1[CH3:8]

Inputs

Step One
Name
Quantity
68.5 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)[N+](=O)[O-]
Name
Quantity
27.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
543.8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
46 g
Type
reactant
Smiles
II
Name
HIO4
Quantity
91.9 g
Type
reactant
Smiles
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid is collected by filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
The solid is dried under reduced pressure at 45° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C(=C(C=C1)C)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 119 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 236.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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